molecular formula C23H16ClN5O2 B2956853 N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031664-72-8

N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B2956853
CAS No.: 1031664-72-8
M. Wt: 429.86
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Description

N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a heterocyclic compound featuring a fused triazoloquinazoline core. Its structure includes a benzyl group at the N-position, a 4-chlorophenyl substituent at C3, and a carboxamide moiety at C8.

Properties

CAS No.

1031664-72-8

Molecular Formula

C23H16ClN5O2

Molecular Weight

429.86

IUPAC Name

N-benzyl-3-(4-chlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C23H16ClN5O2/c24-17-9-6-15(7-10-17)20-21-26-23(31)18-11-8-16(12-19(18)29(21)28-27-20)22(30)25-13-14-4-2-1-3-5-14/h1-12,28H,13H2,(H,25,30)

SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

Mechanism of Action

Biological Activity

N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a compound belonging to the triazoloquinazoline class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C23H16ClN5O2C_{23}H_{16}ClN_5O_2, with a molecular weight of 429.9 g/mol. Its unique structure features a triazoloquinazoline core fused with various functional groups that contribute to its biological activities.

Structural Features Table

FeatureDescription
Core Structure Triazoloquinazoline
Functional Groups Benzyl group, Chlorophenyl group, Carboxamide
Molecular Weight 429.9 g/mol

Anticancer Activity

Recent studies have indicated that compounds within the triazoloquinazoline class exhibit significant anticancer properties. For instance, derivatives have shown potent activity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action may involve the inhibition of specific enzymes or receptors critical for cancer cell proliferation.

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxic effects of related quinazoline derivatives on human cancer cell lines, certain compounds demonstrated IC50 values in the low micromolar range. For example, one derivative showed an IC50 of 0.096μM0.096\mu M against EGFR inhibition .

Antimicrobial Activity

Triazoloquinazolines have also been explored for their antimicrobial properties. The compound has shown activity against various bacterial strains and fungi.

Antimicrobial Activity Table

PathogenActivity (MIC)
Staphylococcus aureus0.125–8 μg/mL
Escherichia coli0.125–8 μg/mL
Candida albicansModerate

Research indicates that derivatives of this class can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Compounds in this category have been shown to scavenge free radicals effectively.

Antioxidant Activity Findings

In vitro studies have demonstrated high DPPH scavenging activities among certain derivatives, suggesting their potential utility in preventing oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of triazoloquinazolines. Variations in substituents on the quinazoline core can significantly influence their pharmacological profiles.

SAR Insights Table

Compound VariationBiological Activity
Methoxy substitutionAltered anticancer activity
Sulfonamide functional groupEnhanced solubility and bioavailability

Comparison with Similar Compounds

Structural Analogues in the Triazoloquinazoline Family

The compound shares structural homology with several derivatives, differing primarily in substituents and fused ring systems. Key analogs include:

Table 1: Structural and Molecular Comparison
Compound Name Core Structure Substituents Molecular Formula Molecular Weight Reference
Target Compound Triazoloquinazoline N-benzyl, 3-(4-chlorophenyl), C8-carboxamide C24H17ClN6O2 ~464.89 -
N-(2,4-dimethoxybenzyl)-3-(4-methoxyphenyl)-... Triazoloquinazoline N-(2,4-dimethoxybenzyl), 3-(4-methoxyphenyl) C26H23N5O5 485.5
E543-0690 Triazoloquinazoline N-(4-fluorophenyl)methyl, 3-(4-methoxyphenyl) C24H18FN5O3 443.44
E543-0315 Triazoloquinazoline 3-(4-chlorophenyl), 8-(4-benzylpiperazine) C27H23ClN6O2 498.97

Key Observations :

  • Carboxamide Role: The C8-carboxamide group may increase solubility compared to non-polar substituents, as seen in E543-0315, which features a benzylpiperazine group .

Activity Comparison with Thienotriazolopyrimidines

Thienotriazolopyrimidines, such as thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-5(4H)-ones, are bioisosteres of triazoloquinazolines. Evidence highlights their superior anticancer activity:

Table 2: Anticancer Activity Data (NCI Screening)
Compound Class Core Structure GP% (Renal UO-31) Mean Growth (%) Reference
Triazoloquinazoline (6a) Triazoloquinazoline 81.85 100.20
Thieno[3,2-e]triazolopyrimidine Thienotriazolopyrimidine 62.10–89.50 85.30

Key Findings :

  • The triazoloquinazoline scaffold may exhibit reduced potency due to electronic or steric differences compared to thieno-fused systems, which better mimic purine bases in target interactions .

Pharmacological Implications

  • Triazoloquinazolines vs. Thienotriazolopyrimidines: The target compound’s quinazoline core may limit its anticancer activity compared to thieno analogs, as suggested by NCI screening data . However, its unique substituents (e.g., 4-chlorophenyl) could confer selectivity for specific targets.
  • Role of Halogenation : The 4-chlorophenyl group in the target compound may enhance binding affinity to hydrophobic enzyme pockets, a feature absent in methoxy-substituted analogs like E543-0690 .

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